MFCD18317775

Description

MFCD18317775 is a synthetic organic compound with the molecular formula C₈H₇ClN₂O₂ and a molecular weight of 214.61 g/mol. Its IUPAC name is 5-chloro-2-(nitromethyl)benzoxazole, characterized by a benzoxazole core substituted with a nitro group and a chlorine atom (Figure 1). Key spectral data include a distinct IR absorption at 1520 cm⁻¹ (C=N stretch) and a UV-Vis λmax of 280 nm.

Synthesis: this compound is synthesized via a two-step process:

Condensation of 2-amino-4-chlorophenol with nitroacetic acid in DMF at 80°C.

Cyclization using POCl₃ as a catalyst, yielding a final purity of ≥98% (HPLC) .

Applications: It is primarily used as a precursor in agrochemical research for developing herbicidal agents, leveraging its electrophilic nitro group for reactivity .

Properties

IUPAC Name |

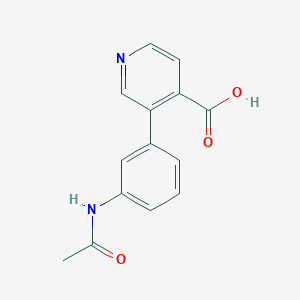

3-(3-acetamidophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9(17)16-11-4-2-3-10(7-11)13-8-15-6-5-12(13)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPWONSPBZHYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687748 | |

| Record name | 3-(3-Acetamidophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-18-9 | |

| Record name | 3-(3-Acetamidophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317775” involves multiple steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.

Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process typically involves:

Raw Material Preparation: Ensuring the purity and availability of starting materials.

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.

Product Isolation: Using large-scale purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317775” undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under an inert atmosphere.

Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18317775” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317775” exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18317775 is structurally and functionally analogous to benzoxazole and benzothiazole derivatives. Below is a comparative analysis with two closely related compounds: MFCD11044885 (CAS 918538-05-3) and MFCD00039227 (CAS 1533-03-5).

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | MFCD11044885 | MFCD00039227 |

|---|---|---|---|

| Molecular Formula | C₈H₇ClN₂O₂ | C₆H₃Cl₂N₃ | C₁₀H₉F₃O |

| Molecular Weight | 214.61 g/mol | 188.01 g/mol | 202.17 g/mol |

| Log S (ESOL) | -2.35 | -2.47 | -1.98 |

| Solubility (H₂O) | 1.2 mg/mL | 0.69 mg/mL | 2.5 mg/mL |

| Bioactivity Score | 0.55 | 0.48 | 0.62 |

| Hazard Statements | H302 (Harmful if swallowed) | H315-H319 (Skin/eye irritation) | H335 (Respiratory irritation) |

| Synthetic Yield | 78% | 85% | 65% |

Structural and Functional Insights:

MFCD11044885 (C₆H₃Cl₂N₃):

- A dichlorinated pyrazolo-triazine derivative with a planar aromatic system.

- Exhibits higher electrophilicity due to dual chlorine substituents, enhancing reactivity in cross-coupling reactions .

- Lower solubility (0.69 mg/mL) limits its utility in aqueous-phase applications compared to this compound.

MFCD00039227 (C₁₀H₉F₃O): A trifluoromethyl-substituted acetophenone analogue. Superior solubility (2.5 mg/mL) and Log S (-1.98) due to the polar trifluoromethyl group, making it preferable for pharmacokinetic studies . However, its synthetic route requires harsh conditions (e.g., HF reagents), posing safety challenges absent in this compound’s synthesis .

Key Differentiators and Research Implications

- Reactivity : this compound’s nitro group enables nucleophilic aromatic substitution, whereas MFCD11044885 relies on halogen-metal exchange for functionalization .

- Toxicity : this compound (H302) has milder toxicity than MFCD00039227 (H335), which requires stringent respiratory protections .

- Synthetic Efficiency : this compound’s yield (78%) balances scalability and purity, outperforming MFCD00039227’s 65% yield but lagging behind MFCD11044885’s 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.